molecular formula C18H16N2O4S B10883944 6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one

6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one

Cat. No.: B10883944
M. Wt: 356.4 g/mol
InChI Key: BKBGVWMGDDQFAW-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one is a complex organic compound characterized by its unique structure, which includes a benzofuran core substituted with methoxy groups and an amino-benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation is achieved by treating the benzofuran intermediate with methanol in the presence of a catalyst like sulfuric acid.

    Attachment of the Benzothiazole Moiety: The final step involves the coupling of the benzofuran derivative with 6-methyl-1,3-benzothiazol-2-amine. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.

    Reduction: Reduction reactions can target the benzothiazole moiety, potentially converting it to a dihydrobenzothiazole.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, 6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one
  • 3,4-Dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide

Uniqueness

Compared to similar compounds, 6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H16N2O4S/c1-9-4-6-11-13(8-9)25-18(19-11)20-16-10-5-7-12(22-2)15(23-3)14(10)17(21)24-16/h4-8,16H,1-3H3,(H,19,20)

InChI Key

BKBGVWMGDDQFAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC3C4=C(C(=C(C=C4)OC)OC)C(=O)O3

Origin of Product

United States

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